molecular formula C18H23NO4 B3071251 8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1009242-00-5

8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3071251
CAS No.: 1009242-00-5
M. Wt: 317.4 g/mol
InChI Key: HPVBEMRHMBKASY-UHFFFAOYSA-N
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Description

8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1214025-94-1) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-methylbenzoyl group at position 4 and a methyl group at position 6. The spirocyclic framework provides conformational rigidity, which may enhance binding specificity to biological targets, while the carboxylic acid moiety offers opportunities for derivatization or salt formation to modulate pharmacokinetic properties .

Properties

IUPAC Name

8-methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-3-5-14(6-4-12)16(20)19-15(17(21)22)11-23-18(19)9-7-13(2)8-10-18/h3-6,13,15H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVBEMRHMBKASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H23NO4
Molecular Weight317.39 g/mol
CAS Number1326809-52-2
StructureSpirocyclic

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic pathways are crucial for optimizing yield and purity, which directly affect the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Properties:
Studies suggest that this compound has significant antimicrobial effects against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

2. Anticancer Activity:
Preliminary research indicates potential anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines. The mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis.

3. Enzyme Inhibition:
The compound may act as an enzyme inhibitor, binding to active sites on target enzymes and preventing their activity. This characteristic is particularly relevant in drug discovery for diseases where enzyme regulation is critical.

The biological mechanisms through which this compound exerts its effects include:

  • Binding Affinity: The compound's unique structural features allow it to bind effectively to specific receptors or enzymes, influencing various biological pathways.
  • Modulation of Signaling Pathways: It may interfere with cellular signaling cascades that promote cell survival or proliferation, leading to enhanced apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds with spirocyclic structures:

  • Study on Antimicrobial Activity:
    A recent study demonstrated that derivatives of spirocyclic compounds exhibited significant antimicrobial properties against resistant bacterial strains, suggesting that modifications in structure can enhance efficacy .
  • Investigation into Anticancer Effects:
    Another study focused on a related spirocyclic compound that showed promising results in inhibiting tumor growth in vitro and in vivo models, highlighting the potential for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several analogs differing in substituents on the benzoyl group or the spirocyclic core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Substituent Variations on the Benzoyl Group

4-(4-Chlorobenzoyl) Analog
  • CAS : 1009354-95-3 ()
  • Structure : The benzoyl group at position 4 is substituted with a chlorine atom instead of a methyl group.
  • Impact: Chlorine, an electron-withdrawing group, may enhance binding affinity to hydrophobic pockets in biological targets compared to the methyl group.
4-(3-Methylbenzoyl) Analog
  • CAS : 1326810-26-7 ()
  • Structure : The methyl group on the benzoyl ring is shifted to the meta position.
  • No direct biological data are available for this analog.
4-(3-Methoxybenzoyl) Analog
  • CAS : 1326812-57-0 ()
  • Structure : A methoxy group replaces the methyl group at the benzoyl para position.
  • Impact: The methoxy group’s electron-donating nature and increased polarity could influence solubility and metabolic stability.
4-(Furan-2-carbonyl) Analog
  • CAS : 1326812-44-5 ()
  • Structure : The benzoyl group is replaced with a furan-2-carbonyl moiety.

Variations in the Spirocyclic Core

8-Oxa-2-azaspiro[4.5]decan-1-one
  • CAS: Not specified ()
  • Structure : The core lacks the carboxylic acid and methylbenzoyl substituents, instead featuring a lactam ring.
  • Impact : This simpler spirocyclic derivative serves as a precursor in synthetic routes but lacks the functional groups necessary for antitumor activity observed in more complex analogs .

Key Differences :

  • The 4-chlorobenzoyl analog () likely uses 4-chlorobenzoyl chloride in the acylation step.
  • The furan-2-carbonyl analog () employs furan-2-carbonyl chloride, introducing a heterocyclic moiety.

Data Table: Comparative Analysis of Key Analogs

Compound Substituent (Position 4) Molecular Weight (g/mol) Key Biological Activity (IC₅₀) Reference
Target Compound 4-Methylbenzoyl 303.36 Not reported
4-(4-Chlorobenzoyl) Analog 4-Chlorobenzoyl 337.80 Not reported
4-(3-Methoxybenzoyl) Analog 3-Methoxybenzoyl 333.38 Not reported
4-(Furan-2-carbonyl) Analog Furan-2-carbonyl 293.31 Not reported
Compound 11h () Alkyne-linked triazole ~350 (estimated) 0.08–0.19 µM (antitumor)

Q & A

Q. What are the standard synthetic protocols for preparing 8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Condensation of a benzothiazol-2-yl-amine derivative with a spirocyclic dione (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) in dry benzene under reflux (80°C for 3 hours).
  • Purification via recrystallization from anhydrous THF or similar solvents .
  • Critical parameters include stoichiometric control, inert atmosphere (calcium chloride guard tube), and solvent dryness to avoid side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Melting point (m.p.) analysis to assess purity.
  • Elemental analysis for empirical formula validation (e.g., C, H, N content).
  • Spectroscopy :
  • IR to identify functional groups (e.g., C=O, C-H stretching).
  • 1H NMR (200 MHz in DMSO-d6) for structural elucidation and substituent positioning.
  • UV-Vis to study electronic transitions, particularly for aromatic or conjugated systems .

Q. What structural features influence the reactivity of this spirocyclic compound?

The compound’s reactivity is governed by:

  • The spiro[4.5]decane core , which imposes steric constraints.
  • The 4-methylbenzoyl group , which may participate in π-π interactions or act as an electron-withdrawing substituent.
  • The 1-oxa-4-aza heterocycle , which introduces polarity and hydrogen-bonding potential .

Advanced Research Questions

Q. How can reaction mechanisms for spirocyclic compound formation be elucidated?

Mechanistic studies often involve:

  • Kinetic monitoring (e.g., TLC or HPLC) to track intermediate formation.
  • Isotopic labeling (e.g., deuterated solvents) to identify proton transfer steps.
  • Computational modeling (DFT) to map energy barriers for cyclization steps .
  • Evidence from analogous reactions suggests a [4+2] cycloaddition or nucleophilic acyl substitution pathway .

Q. How should researchers interpret contradictory spectral data (e.g., unexpected IR absorption bands)?

Example: High C-H stretching frequencies in IR (e.g., ~2900 cm⁻¹) may arise from electron-withdrawing groups (e.g., benzoyl, O, N) adjacent to benzylic carbons, causing bond polarization. Cross-validation with NMR (e.g., coupling constants) and X-ray crystallography (if available) is critical .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO).
  • pH adjustment : Protonate/deprotonate carboxylic acid groups (pKa ~4-5).
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) for hydrophobic cores .

Q. How can stability under varying pH and temperature conditions be systematically tested?

Design accelerated stability studies:

  • Thermal stress : Incubate at 40°C, 60°C, and 80°C for 24–72 hours.
  • pH stress : Expose to buffers (pH 1–13) and monitor degradation via HPLC.
  • Light exposure : Assess photostability under UV/visible light .

Q. What methodologies resolve discrepancies between elemental analysis and theoretical values?

  • Re-purification : Repeat column chromatography or recrystallization.
  • Alternative characterization : Use high-resolution mass spectrometry (HRMS) or X-ray diffraction to confirm molecular composition .
  • Hydrate/solvate identification : TGA/DSC to detect bound solvents .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Substituent modification : Replace the 4-methyl group on the benzoyl moiety with halogens or electron-donating groups to modulate lipophilicity.
  • Spiro-core variation : Test 1-thia-4-aza or 1,3-diaza analogs for altered conformational flexibility .
  • Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Model binding to enzymes (e.g., kinases) using crystal structures from PDB.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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